N-Benzyl-N-methylpyridine-2-carboxamide
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Overview
Description
N-Benzyl-N-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atom of the pyridine-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methylpyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid or its derivatives with benzylamine and methylamine. One common method involves the use of pyridine-2,6-dicarboxylic acid, which undergoes a condensation reaction with benzylamine and methylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-Benzyl-N-methylpyridine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can affect signaling pathways such as the PI3K-Akt pathway, leading to anti-inflammatory and anti-fibrotic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyridine-2-carboxamide: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
N-Benzyl-2-chloro-N-methylpyridine-4-carboxamide: Contains a chloro substituent, which can influence its reactivity and interactions with biological targets.
N-Benzyl-6-methylpyridine-2-carboxamide: Similar structure but with a methyl group at the 6-position, affecting its steric and electronic properties.
Uniqueness
N-Benzyl-N-methylpyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the nitrogen atom enhances its hydrophobicity and potential interactions with hydrophobic pockets in enzymes or receptors .
Properties
CAS No. |
29211-87-8 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-benzyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16(11-12-7-3-2-4-8-12)14(17)13-9-5-6-10-15-13/h2-10H,11H2,1H3 |
InChI Key |
QJMHJUXKXKSGJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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